molecular formula C6H7F3O2 B6251555 1,1,1-trifluorohexane-2,5-dione CAS No. 191598-69-3

1,1,1-trifluorohexane-2,5-dione

Cat. No.: B6251555
CAS No.: 191598-69-3
M. Wt: 168.11 g/mol
InChI Key: QLHNSADUWVOMLY-UHFFFAOYSA-N
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Description

1,1,1-Trifluorohexane-2,5-dione: is an organic compound with the molecular formula C6H7F3O2 and a molecular weight of 168.11 g/mol . It is a fluorinated diketone, characterized by the presence of three fluorine atoms attached to the first carbon and two carbonyl groups at the second and fifth positions of the hexane chain. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

1,1,1-Trifluorohexane-2,5-dione can be synthesized through several methods. One common approach involves the reaction of trifluoroacetic anhydride with hexane-2,5-dione under controlled conditions. The reaction typically requires a catalyst, such as pyridine , and is carried out at low temperatures to ensure high yield and purity .

Industrial Production Methods:

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is extracted and purified through distillation or crystallization techniques. The use of advanced catalysts and optimized reaction conditions ensures efficient production with minimal by-products .

Chemical Reactions Analysis

Types of Reactions:

1,1,1-Trifluorohexane-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions typically yield alcohols or other reduced forms of the diketone.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include and .

    Reduction: Reducing agents such as or are often used.

    Substitution: Nucleophiles like or can be employed under basic conditions to achieve substitution.

Major Products:

Scientific Research Applications

1,1,1-Trifluorohexane-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and interaction with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,1,1-trifluorohexane-2,5-dione involves its interaction with molecular targets through its carbonyl and fluorine groups. The compound can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

  • 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
  • 1,1,1-Trifluoro-2,4-pentanedione
  • 1,1,1-Trifluoro-3,5-heptanedione

Comparison:

1,1,1-Trifluorohexane-2,5-dione is unique due to its specific arrangement of fluorine atoms and carbonyl groups, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher reactivity and stability, making it suitable for specialized applications in organic synthesis and industrial processes .

Properties

CAS No.

191598-69-3

Molecular Formula

C6H7F3O2

Molecular Weight

168.11 g/mol

IUPAC Name

1,1,1-trifluorohexane-2,5-dione

InChI

InChI=1S/C6H7F3O2/c1-4(10)2-3-5(11)6(7,8)9/h2-3H2,1H3

InChI Key

QLHNSADUWVOMLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC(=O)C(F)(F)F

Purity

95

Origin of Product

United States

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